molecular formula C13H9Cl2N3 B13717747 3-(5,6-Dichloro-2-benzimidazolyl)aniline

3-(5,6-Dichloro-2-benzimidazolyl)aniline

Cat. No.: B13717747
M. Wt: 278.13 g/mol
InChI Key: DOWOOEQGLHCJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6-Dichloro-2-benzimidazolyl)aniline is a high-purity benzimidazole derivative offered for research and development purposes. Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities. The core benzimidazole scaffold is known for its structural similarity to purine bases, allowing it to interact with various enzymatic systems . This makes such compounds valuable intermediates in the development of novel therapeutic agents. This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize it to create hybrids and conjugates aimed at targeting specific pathogens. The dichloro and aniline functional groups on the benzimidazole core provide reactive sites for further chemical modification, enabling structure-activity relationship (SAR) studies . Its primary applications are in the fields of antimicrobial, antiviral, and anticancer agent discovery, where benzimidazole-based structures have shown significant promise . Handling and Storage: Store in a cool, dark, and dry place at 2-8°C. Always consult the Safety Data Sheet (SDS) before use. Note: This product is for research and development purposes only. It is not intended for diagnostic or therapeutic use. The specific mechanism of action and full pharmacological profile of this compound are areas of ongoing research and should be determined by the investigating scientist.

Properties

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

3-(5,6-dichloro-1H-benzimidazol-2-yl)aniline

InChI

InChI=1S/C13H9Cl2N3/c14-9-5-11-12(6-10(9)15)18-13(17-11)7-2-1-3-8(16)4-7/h1-6H,16H2,(H,17,18)

InChI Key

DOWOOEQGLHCJBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(5,6-Dichloro-2-benzimidazolyl)aniline

Detailed Preparation Steps Based on Patent CN103508903A

A highly detailed and industrially relevant preparation method is described in patent CN103508903A, which, while focused on a closely related dichlorinated phenylenediamine system, provides transferable methodology for this compound synthesis.

Step 1: Diazotization Reaction
  • Reagents: Aniline is dissolved in aqueous hydrochloric acid (approximately 12% w/w).
  • Conditions: Temperature is maintained at 0 to 5 degrees Celsius.
  • Procedure: Sodium nitrite solution (around 25% w/w) is added dropwise over 15 to 30 minutes to form the diazonium salt.
  • Stoichiometry: Molar ratio of hydrochloric acid : sodium nitrite : aniline is approximately 2.05 : 1.02 : 1.
  • Duration: The diazotization reaction proceeds for about 30 minutes.
Step 2: Coupling Reaction
  • Reagents: Bulk powder of 5,6-dichlorobenzimidazole derivative or 2,5-dichlorophenylamide is added.
  • Conditions: Reaction pH is controlled between 8 and 8.5 using sodium carbonate; temperature is kept at 8 to 10 degrees Celsius.
  • Duration: The coupling reaction lasts for 3 to 4.5 hours, followed by crystallization for 1.5 to 2 hours.
  • Outcome: Formation of an azo-compound intermediate (4-amino-2,5-dichlorobenzimidazole derivative).
Step 3: Reduction (Hydrogenolysis) Reaction
  • Reagents: Zinc powder or iron powder is used as the catalyst/reducing agent.
  • Conditions: Acidic medium with pH adjusted to 4.5–5.5 using hydrochloric acid; temperature is elevated to 90–105 degrees Celsius.
  • Procedure: The azo-compound suspension is reduced, with simultaneous steam distillation to remove aniline byproduct.
  • Duration: Reduction typically takes 3 to 6 hours.
  • Notes: Zinc or iron powder is added in a molar ratio approximately 2.38 times that of the azo-compound.
Step 4: Aftertreatment and Purification
  • Procedure: After removal of aniline, the reaction mixture is concentrated and dissolved in methanol.
  • pH Adjustment: pH is adjusted to 8–8.5 using sodium hydroxide.
  • Filtration: Metal oxides (zinc or iron mud) are filtered out.
  • Salification: Hydrochloric acid is added to precipitate the hydrochloride salt of the product.
  • Decoloration and Neutralization: The solution is treated with activated carbon and neutralized.
  • Crystallization: Cooling crystallization is performed, followed by filtration, washing, and drying.
  • Yield and Purity: Yields around 75% with high purity (>98% by HPLC) are reported.

Representative Experimental Data from Patent Embodiments

Step Conditions/Details Yield/Purity
Diazotization 0–5 °C, 30 min, HCl 12%, NaNO2 25% Quantitative formation of diazonium salt
Coupling pH 8–8.5, 8–10 °C, 4.5 h Azo-compound yield ~92.5%
Reduction Zn powder, 90–105 °C, pH 4.5–5.5, 3–6 h Product yield ~75.7%, purity 98.9%
Aftertreatment Methanol dissolution, pH 8–8.5, filtration, crystallization High purity crystalline product

Alternative Methods and Related Syntheses

  • The aminolysis of trichlorobenzene derivatives has been reported as a precursor step for related dichloroaniline compounds, which can be further transformed into benzimidazole derivatives through cyclization and functional group manipulation.
  • Protection-deprotection strategies using groups such as p-methoxytrityl and tert-butyldimethylsilyl have been employed in oligonucleotide synthesis involving 5,6-dichlorobenzimidazole derivatives, indicating the compound’s synthetic versatility.

Comparative Analysis of Preparation Techniques

Aspect Diazotization-Coupling-Reduction (Patent Method) Aminolysis of Trichlorobenzene (Literature)
Starting Materials Aniline, 5,6-dichlorobenzimidazole derivatives 1,3,5-Trichlorobenzene or 1,2,4-Trichlorobenzene
Reaction Conditions Mild temperatures (0–105 °C), aqueous acidic/alkaline medium Ethanol solvent, sulfuric acid catalysis, reflux
Catalysts/Reducing Agents Zinc or iron powder Not typically used; involves nucleophilic substitution
Purification Crystallization after pH adjustment and filtration Steam distillation and layering
Yield and Purity High purity (>98%), moderate to good yield (~75%) Variable, depending on downstream steps
Industrial Applicability One-pot or stepwise feasible, scalable More suited for intermediate synthesis

Chemical Reactions Analysis

Types of Reactions

MFCD19242433 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD19242433 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high efficiency.

Major Products Formed

The major products formed from the reactions of MFCD19242433 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD19242433 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme activities and cellular processes.

    Medicine: MFCD19242433 is explored for its potential therapeutic effects, including its role in drug development and disease treatment.

Mechanism of Action

The mechanism of action of MFCD19242433 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Stability and Functional Group Reactivity

  • Oxidative Stability : The dichloro-benzimidazole moiety may confer resistance to oxidation compared to azo dyes, which are prone to photodegradation .
  • Functional Group Reactivity : The aniline group in the target compound allows for further derivatization (e.g., acetylation or sulfonation), similar to intermediates in ’s triazepine synthesis .

Research Implications and Limitations

  • Gaps in Data: Limited direct pharmacological data for 3-(5,6-Dichloro-2-benzimidazolyl)aniline necessitate further studies on its bioavailability and toxicity.
  • Comparative Advantages: Its dichloro substitution may offer superior target binding compared to mono-chlorinated or non-halogenated analogs, as seen in kinase inhibitors .
  • Synthetic Challenges : Multi-step chlorination may lower yield compared to azo dye synthesis, highlighting a trade-off between complexity and functionality .

Q & A

Q. Example Workflow :

Optimize geometry with Gaussian09 .

Dock into ATP-binding pockets using AutoDock Vina .

Validate with experimental IC₅₀ correlations.

Advanced: How to evaluate multi-target interactions (e.g., off-target effects)?

Methodological Answer:

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinase screening panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • Transcriptomics : Analyze gene expression changes in treated cells via RNA-seq .

Data Analysis : Apply pathway enrichment tools (e.g., DAVID, KEGG) to identify affected biological processes.

Advanced: How to design in vivo studies based on in vitro data?

Methodological Answer:

Pharmacokinetics (PK) :

  • Determine oral bioavailability in rodents using LC-MS/MS plasma analysis .
  • Assess metabolic stability with liver microsomes .

Toxicity : Conduct acute toxicity tests (LD₅₀) and histopathology .

Dosing Regimen : Optimize based on in vitro IC₅₀ and PK half-life (e.g., bidaily dosing if t₁/₂ < 6 hrs) .

Key Consideration : Include a structurally similar inactive analog as a negative control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.